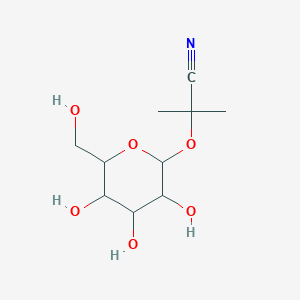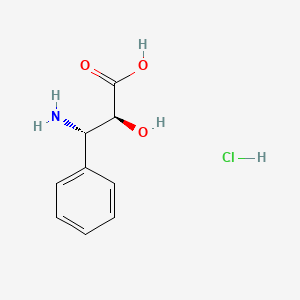
(alphaS,betaR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (alphaS,betaR)- is a stereoisomer of a chemical compound that has specific spatial arrangements of its atoms. This configuration is crucial in determining the compound’s chemical properties and biological activities. The (alphaS,betaR)- configuration indicates the specific orientation of substituents around the chiral centers in the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS,betaR)- compounds often involves stereoselective reactions to ensure the correct spatial arrangement of atoms. One common method is the asymmetric reduction of alpha-substituted-beta-carbonyl nitriles using specific metal catalysts and reducing agents. For example, the use of TiCl4/BH3 or LiBH4/CeCl3 can achieve high diastereoselectivity and enantioselectivity under controlled conditions .
Industrial Production Methods
Industrial production of (alphaS,betaR)- compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(alphaS,betaR)- compounds can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a hydroxyl group in an (alphaS,betaR)- compound can yield a ketone or aldehyde, while reduction of a carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
(alphaS,betaR)- compounds have a wide range of applications in scientific research, including:
Chemistry: Used as chiral building blocks in the synthesis of complex molecules.
Biology: Studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: Investigated for their potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (alphaS,betaR)- compounds involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways and cellular processes. For example, (alphaS,betaR)-Bedaquiline, a specific (alphaS,betaR)- compound, targets the ATP synthase enzyme in Mycobacterium tuberculosis, inhibiting its activity and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (alphaS,betaR)- include other stereoisomers with different spatial arrangements of atoms, such as (alphaR,betaS)-, (alphaR,betaR)-, and (alphaS,betaS)- configurations.
Uniqueness
The uniqueness of (alphaS,betaR)- compounds lies in their specific stereochemistry, which can significantly influence their chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to other stereoisomers, resulting in distinct pharmacological profiles and therapeutic potentials .
Propriétés
Formule moléculaire |
C9H12ClNO3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8-;/m0./s1 |
Clé InChI |
OTJZSGZNPDLQAJ-WSZWBAFRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)

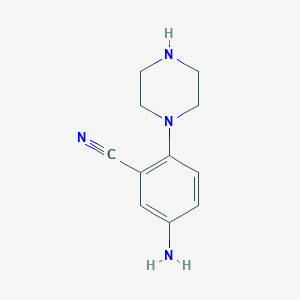
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
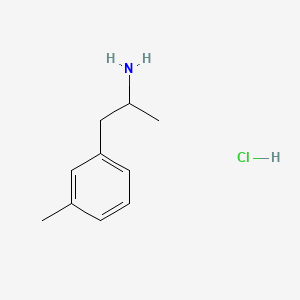
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
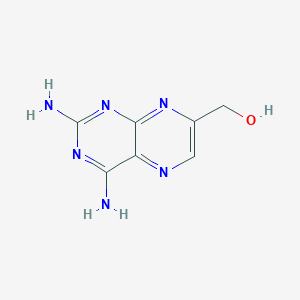

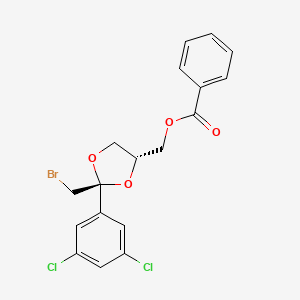

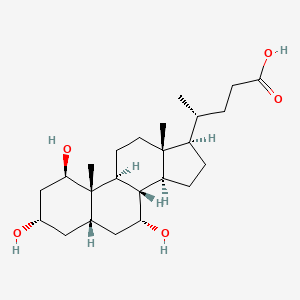
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
